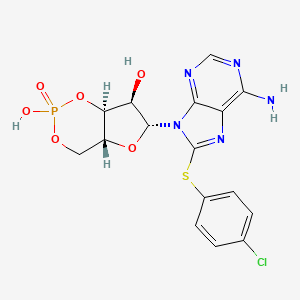
8-(4-Chlorophenylthio)-cAMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-chlorophenylthio)-cAMP is a 3',5'-cyclic purine nucleotide that is 3',5'-cyclic AMP in which the hydrogen at position 2 on the purine fragment is replaced by a 4-chlorophenylthio group. It has a role as a protein kinase agonist. It is a 3',5'-cyclic purine nucleotide, an adenyl ribonucleotide, an organochlorine compound and an aryl sulfide. It derives from a 3',5'-cyclic AMP.
Wissenschaftliche Forschungsanwendungen
Signal Transduction Studies
8-CPT-cAMP is frequently used to investigate the signaling pathways mediated by cAMP. Its ability to activate protein kinases makes it a valuable tool for studying cellular responses to hormonal signals.
- Case Study: Research has shown that 8-CPT-cAMP can stimulate the expression of bTREK-1 channels in bovine adrenal zona fasciculata cells, indicating its role in modulating ion currents through cAMP-dependent mechanisms .
Neuroscience Research
The compound has been used to explore neuronal signaling and plasticity.
- Case Study: In studies involving Aplysia sensory neurons, 8-CPT-cAMP demonstrated cAMP-independent effects on spike duration and membrane currents, suggesting alternative pathways of action beyond classical cAMP signaling .
Cancer Research
8-CPT-cAMP has been evaluated for its anti-proliferative effects on various cancer cell lines.
- Case Study: In MCF-7 human breast cancer cells, it was found that 8-CPT-cAMP inhibited cell growth through mechanisms independent of protein kinase A (PKA), highlighting its unique action among cAMP analogs . This suggests potential therapeutic applications in targeting specific cancer types.
Cardiovascular Studies
The compound has implications in cardiovascular research due to its effects on vascular smooth muscle cells.
- Example: Studies have indicated that 8-CPT-cAMP can influence the density of β-adrenoceptors in hepatocytes, which may have downstream effects on cardiovascular function .
Comparative Analysis of Effects
To better understand the diverse applications of 8-(4-Chlorophenylthio)-cAMP, the following table summarizes its effects across different studies:
| Application Area | Effect Observed | Reference Year |
|---|---|---|
| Signal Transduction | Activation of bTREK-1 channels | 2010 |
| Neuroscience | Modulation of spike duration in sensory neurons | 2009 |
| Cancer Research | Inhibition of MCF-7 cell growth | 2002 |
| Cardiovascular Studies | Increased β-adrenoceptor density | 2009 |
Eigenschaften
CAS-Nummer |
41941-66-6 |
|---|---|
Molekularformel |
C16H15ClN5O6PS |
Molekulargewicht |
471.8 g/mol |
IUPAC-Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H15ClN5O6PS/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
AAZMHPMNAVEBRE-SDBHATRESA-N |
SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |
Key on ui other cas no. |
41941-66-6 |
Synonyme |
8-((4-chlorophenyl)thio)cyclic-3',5'-AMP 8-(4-chlorophenylthio)cAMP 8-(4-chlorothiophenyl)cyclic AMP 8-(p-chlorophenylthio)cyclic-3',5'-AMP 8-CPT-cAMP 8-CTP-cAMP 8-parachlorophenylthio cAMP Rp-CPT-cAMPS |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















